molecular formula C12H17BrMgO B12549744 4-n-Hexyloxyphenylmagnesium bromide, 0.50 M in THF

4-n-Hexyloxyphenylmagnesium bromide, 0.50 M in THF

Cat. No.: B12549744
M. Wt: 281.47 g/mol
InChI Key: FUIOQLRCVFHSKS-UHFFFAOYSA-M
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Description

4-n-Hexyloxyphenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It belongs to the class of Grignard reagents, which are pivotal in forming carbon-carbon bonds. This compound is particularly useful in the formation of carbon-oxygen and carbon-nitrogen bonds, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-n-Hexyloxyphenylmagnesium bromide is typically synthesized by reacting 4-n-hexyloxybromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Typically maintained at room temperature or slightly elevated.

    Solvent: THF is used as the solvent due to its ability to stabilize the Grignard reagent.

    Catalyst: Sometimes, a small amount of iodine is added to activate the magnesium.

Industrial Production Methods

In an industrial setting, the production of 4-n-hexyloxyphenylmagnesium bromide follows a similar synthetic route but on a larger scale. The process involves:

    Large-scale reactors: Equipped with efficient stirring mechanisms to ensure uniform mixing.

    Continuous monitoring: To maintain optimal reaction conditions and ensure high yield and purity.

    Purification: The final product is often purified using distillation or recrystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-n-Hexyloxyphenylmagnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Nucleophilic substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling reactions: Participates in coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl compounds: Aldehydes and ketones are common reactants.

    Solvents: THF or diethyl ether are typically used.

    Temperature: Reactions are often carried out at low temperatures to control the reactivity of the Grignard reagent.

Major Products

    Alcohols: Formed from the reaction with aldehydes and ketones.

    Biaryl compounds: Result from coupling reactions with aryl halides.

    Alkanes: Produced when the Grignard reagent reacts with water or alcohols.

Scientific Research Applications

4-n-Hexyloxyphenylmagnesium bromide has a wide range of applications in scientific research:

    Organic synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.

    Material science: Employed in the preparation of polymers and advanced materials.

    Medicinal chemistry: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Biological studies: Helps in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 4-n-hexyloxyphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium bromide: A simpler Grignard reagent with similar reactivity.

    4-n-Butoxyphenylmagnesium bromide: Another Grignard reagent with a different alkoxy group.

    4-n-Octyloxyphenylmagnesium bromide: Similar structure but with a longer alkyl chain.

Uniqueness

4-n-Hexyloxyphenylmagnesium bromide is unique due to its specific alkoxy group, which imparts distinct reactivity and solubility properties. The presence of the hexyloxy group can influence the steric and electronic environment, making it suitable for specific synthetic applications where other Grignard reagents might not be as effective.

Properties

IUPAC Name

magnesium;hexoxybenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17O.BrH.Mg/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h6-7,9-10H,2-4,8,11H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIOQLRCVFHSKS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrMgO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.47 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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